An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-[4-(tert-butyl)phenoxy]aniline
An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-[4-(tert-butyl)phenoxy]aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-[4-(tert-butyl)phenoxy]aniline is a substituted aniline derivative with potential applications in medicinal chemistry and materials science. Its chemical structure, featuring a brominated aniline core linked to a tert-butylphenoxy group via an ether bond, suggests a unique combination of lipophilicity and potential for further chemical modification. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, outlines general experimental protocols for their determination, and presents a logical workflow for the characterization of such novel chemical entities.
Core Physicochemical Properties
While specific experimental data for 5-Bromo-2-[4-(tert-butyl)phenoxy]aniline is limited in publicly available literature, its fundamental properties can be summarized. Further experimental determination or computational prediction is necessary for a complete physicochemical profile.
Table 1: Summary of Physicochemical Data for 5-Bromo-2-[4-(tert-butyl)phenoxy]aniline
| Property | Value | Source/Method |
| Molecular Formula | C₁₆H₁₈BrNO | |
| Molecular Weight | 320.22 g/mol | |
| CAS Number | 946700-34-1 | |
| Appearance | Not specified (likely a solid at room temperature) | General observation for similar compounds |
| Melting Point | Data not available | Requires experimental determination |
| Boiling Point | Data not available | Requires experimental determination under vacuum |
| Solubility | Data not available | Requires experimental determination |
| pKa (of the amine) | Data not available | Predicted to be weakly basic, typical of anilines |
| LogP | Data not available | Predicted to be high due to lipophilic groups |
Experimental Protocols for Physicochemical Characterization
The following are detailed, generalized methodologies for the experimental determination of the key physicochemical properties of a novel compound such as 5-Bromo-2-[4-(tert-butyl)phenoxy]aniline.
Melting Point Determination
The melting point provides an indication of purity. A sharp melting range is characteristic of a pure crystalline solid.
Apparatus:
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Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar digital device)
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Capillary tubes (sealed at one end)
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Spatula
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Mortar and pestle (if sample is not a fine powder)
Procedure:
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Ensure the sample is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.
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Pack a small amount of the sample into the open end of a capillary tube to a height of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface.
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Place the capillary tube into the heating block of the melting point apparatus.
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Set the apparatus to heat at a rapid rate (e.g., 10-20 °C/min) to determine an approximate melting range.
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Allow the apparatus to cool.
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Using a fresh sample, repeat the measurement, but this time, approach the approximate melting point at a much slower heating rate (1-2 °C/min).
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Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is reported as T₁ - T₂.
Solubility Determination
Solubility is a critical parameter for drug development, influencing absorption and formulation.
Materials:
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Test tubes and rack
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Vortex mixer
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Analytical balance
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A selection of solvents of varying polarity (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane)
Procedure (Qualitative):
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Add approximately 1-2 mg of the compound to a series of test tubes.
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To each tube, add 1 mL of a different solvent.
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Vortex each tube vigorously for 30 seconds.
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Visually inspect for dissolution. Classify as "soluble," "partially soluble," or "insoluble."
Procedure (Quantitative - Shake-Flask Method):
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Prepare a saturated solution by adding an excess of the compound to a known volume of the solvent in a sealed flask.
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Agitate the flask at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
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Allow any undissolved solid to settle.
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Carefully withdraw a known volume of the supernatant.
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Determine the concentration of the dissolved compound in the supernatant using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).
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Express the solubility in units such as mg/mL or mol/L.
pKa Determination
The pKa of the anilino group is crucial for understanding its ionization state at physiological pH.
Method: Potentiometric Titration
Apparatus:
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pH meter with a calibrated electrode
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Burette
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Stir plate and stir bar
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Beaker
Reagents:
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A known concentration of the compound dissolved in a suitable solvent (e.g., a water/co-solvent mixture if solubility in pure water is low).
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Standardized solution of a strong acid (e.g., 0.1 M HCl).
Procedure:
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Dissolve a precisely weighed amount of the compound in a known volume of solvent in a beaker.
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Place the beaker on a stir plate and immerse the calibrated pH electrode.
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Record the initial pH of the solution.
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Titrate the solution by adding small, precise increments of the standardized strong acid from the burette.
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Record the pH after each addition.
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Continue the titration well past the equivalence point.
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Plot the pH versus the volume of acid added.
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The pKa can be determined from the pH at the half-equivalence point.
LogP (Octanol-Water Partition Coefficient) Determination
LogP is a measure of a compound's lipophilicity, which is a key determinant of its pharmacokinetic properties.
Method: HPLC-based Determination
This is an indirect method that correlates the retention time of a compound on a reverse-phase HPLC column with the known LogP values of a set of standard compounds.
Apparatus and Reagents:
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High-Performance Liquid Chromatograph (HPLC) with a UV detector.
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Reverse-phase column (e.g., C18).
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Mobile phase (e.g., a mixture of methanol or acetonitrile and water).
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A set of standard compounds with known LogP values spanning a relevant range.
Procedure:
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Prepare solutions of the standard compounds and the test compound in the mobile phase.
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Develop an isocratic HPLC method that provides good separation of the standards.
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Inject each standard and record its retention time (t_R).
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Calculate the capacity factor (k') for each standard using the formula: k' = (t_R - t₀) / t₀, where t₀ is the void time of the column.
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Create a calibration curve by plotting the known LogP values of the standards against their calculated log(k') values.
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Inject the test compound and determine its retention time and calculate its log(k').
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Use the calibration curve to determine the LogP of the test compound.
Visualization of Characterization Workflow
The following diagram illustrates a logical workflow for the physicochemical characterization of a novel chemical entity like 5-Bromo-2-[4-(tert-butyl)phenoxy]aniline.
Caption: Workflow for Physicochemical Characterization.
Conclusion
The comprehensive physicochemical characterization of 5-Bromo-2-[4-(tert-butyl)phenoxy]aniline is essential for its potential development in various scientific fields. While some fundamental properties are known, a complete profile requires experimental determination of its melting point, solubility in various solvents, pKa, and LogP. The standardized protocols outlined in this guide provide a robust framework for obtaining this critical data. The logical workflow presented can guide researchers in the systematic characterization of this and other novel chemical compounds. Further research, including computational modeling, can also aid in predicting and understanding the behavior of this molecule.
